Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate
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Overview
Description
Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or ketones. For Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate, the synthetic route may involve the following steps:
Formation of the Benzoxazole Core: The reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazole ring.
Substitution Reactions: Introduction of the methyl group at the 4-position of the benzoxazole ring through electrophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a wide range of pharmacological activities.
Methyl benzoate: A simpler ester with applications in flavoring and fragrance industries.
4-Methylbenzoxazole: A derivative with similar pharmacological properties but different substitution patterns.
Uniqueness
Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-15-5-3-8-20-21(15)25-22(28-20)18-6-4-7-19(13-18)24-14-16-9-11-17(12-10-16)23(26)27-2/h3-14H,1-2H3 |
InChI Key |
VPRXBADWYGYBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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